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Compound of Interest

Compound Name: 2-Undecenal

Cat. No.: B3422175

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Undecenal, an unsaturated aldehyde. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is
intended for researchers, scientists, and professionals in drug development and related fields,
offering a foundational reference for the characterization of this compound.

Quantitative Spectroscopic Data

The spectroscopic data for 2-Undecenal is summarized in the tables below, providing a
guantitative reference for its structural characterization. The data presented here is primarily for
the (E)-isomer (trans-2-Undecenal), which is the more common isomer.

Table 1: *H NMR Spectroscopic Data for (E)-2-Undecenal
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Chemical Shift Lo . . Reference
Multiplicity Integration Assignment

(d) ppm Solvent

~9.50 Doublet 1H H-1 (Aldehyde) CDCls
Doublet of

~6.84 _ 1H H-3 CDClz
Triplets
Doublet of

~6.08 ] 1H H-2 CDCls
Triplets

~2.23 Quartet 2H H-4 CDCls

~1.45 Quintet 2H H-5 CDCIs

~1.28 Multiplet 10H H-6 to H-10 CDCls

~0.88 Triplet 3H H-11 CDCls

Table 2: 13C NMR Spectroscopic Data for (E)-2-Undecenal

Chemical Shift (8) ppm Assignment Reference Solvent
~194.0 C-1 (Carbonyl) CDCls
~158.0 C-3 CDClIs
~133.0 C-2 CDCls
~32.8 C-14 CDCls
~31.8 C-9 CDCls
~29.4 C-8 CDCls
~29.2 C-7 CDCIs
~29.1 C-6 CDCls
~28.2 C-5 CDCls
~22.6 C-10 CDCls
~14.1 C-11 CDCls
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Table 3: Infrared (IR) Absorption Data for 2-Undecenal

Wavenumber (cm~?) Intensity Assignment
~2925, 2855 Strong C-H stretching (alkane)
~2720 Medium C-H stretching (aldehyde)
C=0 stretching (conjugated
~1690 Strong
aldehyde)[1]
~1640 Medium C=C stretching (alkene)
~970 Strong C-H bend (trans-alkene)

Table 4. Mass Spectrometry (MS) Data for 2-Undecenal

m/z Relative Intensity Assignment

168 Moderate [M]* (Molecular lon)[2][3][4]
139 Low [M-CHOJ*

97 Moderate [C7Ha3]*

83 High [CeH11]*

70 High [CsH10]*

55 High [CaH7]*

41 Very High [CsHs]* (Base Peak)[2]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted for the specific instrumentation and sample

requirements.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: A solution of 2-Undecenal is prepared by dissolving approximately 5-10
mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d
(CDCIs), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as
an internal standard for chemical shift referencing (0O ppm).

o Data Acquisition: The NMR spectra are acquired on a spectrometer operating at a frequency
of 300 MHz or higher for *H NMR and 75 MHz or higher for 13C NMR.[5] For H NMR,
standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and the acquisition of 16-64 scans. For 133C NMR, a larger number of scans (e.g., 1024 or
more) is typically required due to the lower natural abundance of the 13C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a
Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical
shifts are referenced to the residual solvent peak or TMS.

2.2 Infrared (IR) Spectroscopy

o Sample Preparation: For a liquid sample like 2-Undecenal, a "neat" spectrum is typically
obtained.[6][7] A drop of the pure liquid is placed between two salt plates (e.g., NaCl or KBr),
which are then gently pressed together to form a thin film.[6][7] These plates are transparent
to infrared radiation.[8]

o Data Acquisition: The salt plate assembly is placed in the sample holder of an FT-IR
spectrometer.[6] A background spectrum of the clean salt plates is first recorded and
automatically subtracted from the sample spectrum by the instrument's software. The
spectrum is typically scanned over the range of 4000 to 400 cm~1.

o Data Processing: The resulting spectrum displays the percentage of transmittance versus
wavenumber (cm~1). The absorption bands are then identified and their frequencies are
recorded.

2.3 Mass Spectrometry (MS)

o Sample Introduction: For a volatile compound like 2-Undecenal, Gas Chromatography-Mass
Spectrometry (GC-MS) is a common method. A dilute solution of the sample in a volatile
solvent (e.g., dichloromethane or hexane) is injected into the gas chromatograph. The GC
separates the components of the sample before they enter the mass spectrometer.
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« lonization: As the sample elutes from the GC column, it enters the ion source of the mass
spectrometer. Electron lonization (El) is a standard method where the sample molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and

fragment.[9]

o Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and
various fragment ions) are accelerated and separated in a mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the

abundance of each ion.

» Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance
versus m/z. The spectrum is analyzed to identify the molecular ion peak and the
characteristic fragmentation pattern, which helps to confirm the structure of the compound.

Visualization of Spectroscopic Analysis

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationship between the different spectroscopic techniques for the structural elucidation of 2-

Undecenal.
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Caption: General workflow for the spectroscopic analysis of 2-Undecenal.
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Caption: Logical relationship of spectroscopic data for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Undecenal: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3422175#spectroscopic-data-for-2-undecenal-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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